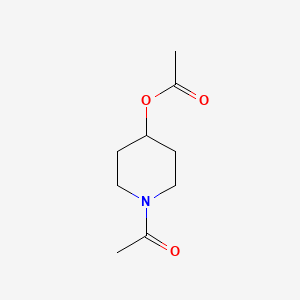![molecular formula C18H21N3O2 B2927623 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2380175-64-2](/img/structure/B2927623.png)
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a cyclobutylpyrimidine moiety and a dihydrobenzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine and benzopyran intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally benign solvents and catalysts . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol include:
Coumarins: These compounds share the benzopyran core structure and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring and have been investigated for their potential as kinase inhibitors.
Uniqueness
What sets this compound apart is its unique combination of a cyclobutylpyrimidine moiety with a dihydrobenzopyran ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[(6-cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(8-9-23-16-7-2-1-6-14(16)18)11-19-17-10-15(20-12-21-17)13-4-3-5-13/h1-2,6-7,10,12-13,22H,3-5,8-9,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTABLMZJURRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2927543.png)


![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2927547.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)
![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)

![8-(2-butoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2927560.png)
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
